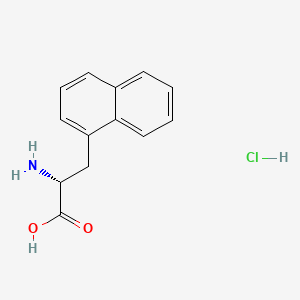

3-(1-Naphthyl)-D-alanine Hydrochloride

Description

Significance of Non-Canonical Amino Acids in Peptidic Scaffolds

The twenty canonical amino acids, encoded by the universal genetic code, form the basis of proteins and peptides that carry out a vast array of biological functions. nih.gov However, medicinal chemists and chemical biologists are increasingly turning to non-canonical amino acids (ncAAs) to construct designer peptides with improved, drug-like properties. nih.gov The incorporation of ncAAs into peptidic scaffolds can confer a range of benefits. For instance, the introduction of atypical moieties, such as D-amino acids or N-alkyl groups, can obstruct the hydrolysis of peptide bonds by proteases, thereby enhancing the enzymatic stability of the peptide. nih.gov

Furthermore, ncAAs can induce specific secondary structures, leading to more conformationally constrained and stable peptidomimetics. nih.gov This structural rigidity can be crucial for improving a peptide's potency and selectivity for its biological target. The increased chemical diversity offered by unnatural amino acids allows for the identification of regularly repeating structures not present in native proteins, which hold considerable potential for molecular engineering. acs.org By moving beyond the limitations of the 20 canonical amino acids, researchers can access a seemingly boundless set of building blocks to address challenges in peptide drug discovery, such as poor gastrointestinal stability and low bioavailability. nih.gov

Stereochemical Considerations in Bioactive Compound Design

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a fundamental role in pharmacology. nih.gov The specific stereoisomeric configuration of a bioactive compound can have a profound impact on its pharmacological properties, including its efficacy, and metabolic profile. A significant percentage of stereoisomer pairs exhibit distinct bioactivities, underscoring the importance of stereochemically aware design in drug discovery. nih.gov

The spatial arrangement of functional groups influences how a molecule interacts with its biological target, such as a receptor or enzyme. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and biological response. Therefore, the ability to generate bioactivity descriptors that capture the effects of stereoisomerism is crucial for the accurate in silico prediction of a compound's behavior. nih.govmdpi.com The closer geometric similarity between a designed molecule and its target's binding site often correlates with improved biological activity. acs.org

Overview of 3-(1-Naphthyl)-D-alanine Hydrochloride as a Specialized Building Block

This compound is a non-canonical amino acid derivative that serves as a valuable building block in peptide synthesis and drug design. cymitquimica.com Its structure features a D-alanine core, which can enhance proteolytic stability, and a bulky, hydrophobic naphthyl side chain. nih.govcymitquimica.com This naphthyl group increases the compound's lipophilicity, making it particularly useful for studies involving membrane interactions and for designing ligands with specific receptor binding properties. cymitquimica.com

The unique structural characteristics of this compound make it a versatile tool in medicinal chemistry for exploring how structural modifications affect pharmacological outcomes. cymitquimica.com It is classified as an unnatural amino acid derivative and is utilized in various research areas, including peptide chemistry and pharmaceutical development. tcichemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122745-09-9 | guidechem.comnextpeptide.com |

| Molecular Formula | C13H14ClNO2 | guidechem.comnextpeptide.comnih.gov |

| Molecular Weight | 251.71 g/mol | guidechem.comnextpeptide.comavantorsciences.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.comguidechem.com |

| Purity (Argentometric Titration) | min. 98.0 % | tcichemicals.comavantorsciences.com |

| Specific Rotation [α]20/D | +6.0 to +8.0° | tcichemicals.com |

| Synonyms | (R)-α-Amino-1-naphthalenepropionic Acid Hydrochloride, D-3-(1-Naphthyl)alanine hydrochloride | guidechem.comtcichemicals.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659747 | |

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122745-09-9 | |

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Naphthyl D Alanine Hydrochloride and Its Analogues

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 3-(1-Naphthyl)-D-alanine. Enantioselective synthesis strategies are designed to produce the desired D-enantiomer with high purity, a critical factor for its biological applications.

Asymmetrically Catalyzed Amination Routes utilizing Naphthylalanine Derivatives

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. One prominent method involves the palladium-catalyzed asymmetric double carbohydroamination of iodoarenes. This approach has proven effective for the chiral synthesis of α-aminoamides with high enantiomeric excess (up to 99% ee) when using specific chiral ligands like the Trost ligand and Me-DuPHOS. rsc.org Another strategy is the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides, which can yield 3,3-diarylpropyl amines with excellent enantioselectivity (98–99% ee). nih.gov This method has been successfully applied to a naphthyl-substituted substrate, demonstrating its potential for synthesizing analogues of 3-(1-Naphthyl)-D-alanine. nih.gov

Furthermore, direct hydrative amination of activated alkynes using sulfinamides as the nitrogen source presents a practical route to α-amino acid derivatives under mild conditions. nih.gov Computational studies suggest this reaction proceeds through a novel sulfonium (B1226848) nih.govrsc.org-sigmatropic rearrangement. nih.gov

Organocatalytic Approaches to α-Amino Acid Synthesis

Organocatalysis has emerged as a vital strategy for the asymmetric synthesis of non-canonical α-amino acids, mimicking natural biosynthetic processes. rsc.org These methods offer mild reaction conditions and avoid the use of metal catalysts. acs.org

One such approach is the biomimetic enantioselective transamination of α-keto ester derivatives using chiral quaternary ammonium (B1175870) arenecarboxylates. acs.orgnih.gov This method can be performed under mild conditions without the need for base additives. nih.gov Another powerful organocatalytic method is the Michael addition of oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. This reaction allows for the synthesis of α,α-disubstituted α-amino acid derivatives with high diastereoselectivity and enantioselectivity. acs.org

The development of organocatalysts derived from unnatural α-amino acids has further expanded the scope of these synthetic methodologies. nih.gov These catalysts can accelerate reactions through the formation of enamine or iminium intermediates, facilitating a variety of transformations including aldol (B89426) reactions and conjugate additions. nih.gov

Stereocontrolled Incorporation of Aromatic Side Chains

The stereocontrolled introduction of bulky aromatic side chains, such as the naphthyl group in 3-(1-Naphthyl)-D-alanine, is a key challenge in amino acid synthesis. One established method utilizes a chiral synthon, 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione, to direct the stereochemistry of alkylation reactions. nih.gov In this approach, the (S)-1-phenylethyl group acts as a chiral inductor in the initial alkylation, while steric hindrance governs the stereocontrol in subsequent alkylations. nih.gov This strategy has been successfully employed for the synthesis of optically pure (S)-α-methyl,α-amino acids. nih.gov

Radical-based strategies have also gained traction for the synthesis and modification of amino acids. nih.gov For instance, a light-mediated, three-component radical cascade reaction can proceed with high chemo-, regio-, and enantioselectivity, controlled by a chiral Brønsted acid catalyst. nih.gov This approach allows for the introduction of diverse side chains, including aromatic ones.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing D-amino acids. These biocatalytic processes often operate under mild conditions and can achieve high enantiomeric purity.

Transaminase-Catalyzed Asymmetric Amination for D-Alanine Derivatives

D-amino acid transaminases (DAATs) are key enzymes in the production of D-amino acids, catalyzing the stereoselective amination of α-keto acids. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the reversible transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. mdpi.comnih.gov

Researchers have investigated DAAT from Haliscomenobacter hydrossis as a potential biocatalyst for the asymmetric synthesis of optically pure aliphatic and aromatic D-amino acids. mdpi.com Using D-glutamate as the amino donor, this enzyme has demonstrated high catalytic efficiency and stereoselectivity in the amination of various α-keto acids, achieving enantiomeric excesses of over 99%. mdpi.com The stability of the transaminase and cofactor leakage can be managed by adjusting factors such as the concentration of α-keto acids and the reaction temperature. mdpi.com

The substrate scope of DAATs includes a variety of D-amino acids and their corresponding keto analogs. nih.gov The benchmark reaction for DAATs is the transamination between D-alanine and α-ketoglutarate. nih.gov

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |

| D-amino acid transaminase (AmicoTA) | Aminobacterium colombiense | 8.5-9.0 | 60 |

| D-amino acid transaminase (Halhy) | Haliscomenobacter hydrossis | 8.0 | 40 |

This table summarizes the optimal reaction conditions for select D-amino acid transaminases.

Multienzymatic Cascades for Non-Canonical α-Amino Acid Production

Multienzymatic cascades have been developed to overcome equilibrium limitations and improve the efficiency of non-canonical α-amino acid synthesis. frontiersin.orgnih.gov These systems couple multiple enzymatic reactions in a single pot, allowing for the conversion of simple starting materials into complex products.

One well-established multienzymatic system is the "Hydantoinase Process," which is an environmentally friendly method for producing enantiopure α-amino acids. nih.gov This process typically involves a D-hydantoinase, a D-carbamoylase, and often a hydantoin (B18101) racemase to convert D,L-5-monosubstituted hydantoins into the corresponding D-α-amino acids. nih.gov

Another approach involves coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC). tdx.cat The transaminase catalyzes the asymmetric synthesis of the chiral amine from a prochiral ketone and an amino donor like alanine (B10760859). The PDC then removes the pyruvate byproduct, shifting the reaction equilibrium towards the desired product. tdx.cat

Furthermore, a one-pot, three-enzyme cascade has been developed for the synthesis of β-alanine from maleic acid, demonstrating the potential of these systems for producing various amino acids from inexpensive substrates. mdpi.com

| Cascade System | Key Enzymes | Starting Material | Product |

| Hydantoinase Process | D-hydantoinase, D-carbamoylase, Hydantoin racemase | D,L-5-monosubstituted hydantoin | D-α-amino acid |

| Transaminase-PDC Cascade | ω-Transaminase, Pyruvate decarboxylase | Prochiral ketone, Alanine | Chiral amine |

| Three-Enzyme Cascade | Maleic cis-trans isomerase, L-aspartase, L-aspartate-α-decarboxylase | Maleic acid | β-alanine |

This table highlights examples of multienzymatic cascade systems for amino acid synthesis.

Strategies for Deracemization of Racemic Naphthylalanine Intermediates

Deracemization processes are highly sought after in asymmetric synthesis due to their potential for a theoretical yield of 100%, a significant advantage over classical resolution methods which have a maximum yield of 50%. nih.govacs.org These strategies are essential for producing enantiomerically pure isomers of unnatural amino acids like naphthylalanine, which are required for pharmaceutical research. nih.gov Key approaches include dynamic kinetic resolution (DKR) and various chemoenzymatic methods.

Dynamic Kinetic Resolution (DKR):

DKR combines the high selectivity of enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This ensures that the entire racemic starting material can be converted into a single desired enantiomer. acs.org Chemoenzymatic DKR often pairs an enzyme, such as a lipase (B570770) for selective acylation, with a metal catalyst that facilitates the racemization of the unreacted amine or alcohol. researchgate.netnih.gov While highly effective for alcohols, the DKR of amines, including amino acid precursors, presents challenges due to the amine's ability to act as a strong coordinating ligand, which can inhibit or deactivate the metal catalyst. acs.org

Enzymatic and Chemoenzymatic Deracemization:

Multi-enzyme and chemoenzymatic systems have been successfully developed for the deracemization of unnatural amino acids. nih.gov One common strategy involves the stereoinversion of one enantiomer through the combined action of an enantioselective oxidase and a non-selective chemical reducing agent. nih.gov This process can achieve high yields (>90%) and excellent enantiomeric excess (>99%). nih.gov

For instance, a multi-step enzyme-catalyzed deracemization of D,L-2-naphthylalanine has been demonstrated using a D-amino acid oxidase (DAAO), a catalase, and a transaminase (TA). researchgate.net In this system, the D-enantiomer is oxidatively deaminated by DAAO to form the corresponding α-keto acid. This intermediate is then re-aminated by a transaminase to produce the desired L-enantiomer. This particular multi-enzyme cascade resulted in a 98% yield and an enantiomeric excess of 99.5% for L-2-naphthylalanine. researchgate.net Similar enzymatic systems can be adapted to produce the D-enantiomer by selecting appropriate enzymes. rsc.orgnih.gov

Another approach utilizes alanine racemase chiral analogues, which can function as "chiral converters" to stereoselectively transform one amino acid enantiomer into the other via an imine intermediate. researchgate.net These methods highlight the power of biocatalysis to overcome thermodynamic and kinetic barriers in achieving efficient deracemization. nih.govresearchgate.net

| Strategy | Key Components | Description | Example Application | Reported Efficiency |

|---|---|---|---|---|

| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., Lipase) + Metal Catalyst (e.g., Ru, Pd) | Combines enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer. acs.orgresearchgate.net | DKR of racemic amines. nih.gov | Theoretically 100% conversion. acs.org |

| Multi-Enzyme Catalyzed Deracemization | D-Amino Acid Oxidase (DAAO), Catalase, Transaminase (TA) | The D-enantiomer is oxidized to an α-keto acid and then re-aminated to the L-enantiomer. researchgate.net | Deracemization of D,L-2-naphthylalanine. researchgate.net | 98% yield, 99.5% e.e. (for L-isomer). researchgate.net |

| Chemoenzymatic Stereoinversion | Enantioselective Oxidase + Chemical Reducing Agent | Concerted action of an oxidase on one enantiomer and non-selective reduction of the resulting intermediate. nih.gov | General process for L- and D-amino acids. nih.gov | >90% yield, >99% e.e. nih.gov |

| Chiral Converter Method | Alanine Racemase Chiral Analogues (ARCA) | Stereoselective conversion of one enantiomer to the other via an imine intermediate. researchgate.net | Deracemization of various racemic amino acids. researchgate.net | Generally >90% stereoselective conversion. researchgate.net |

Chemical Derivatization of the 3-(1-Naphthyl)-D-alanine Scaffold

The 3-(1-Naphthyl)-D-alanine scaffold is a versatile building block whose chemical properties can be modified for various applications, particularly in peptide science. chemimpex.com Derivatization is key to its successful incorporation into larger molecules like peptides and peptidomimetics. lifetein.com

Modifications for Peptide Synthesis Applications (e.g., Fmoc protection)

In modern peptide synthesis, especially Solid-Phase Peptide Synthesis (SPPS), the amino groups of amino acids must be temporarily blocked or "protected" to ensure that peptide bonds form in the correct sequence. chemimpex.com The most common protecting group used in this context is the fluorenylmethyloxycarbonyl (Fmoc) group.

Fmoc-3-(1-naphthyl)-D-alanine is a derivative where the amino group of the amino acid is protected by Fmoc. chemimpex.com This protection is crucial as it prevents the amino group from reacting out of turn during the peptide chain elongation process. chemimpex.comchemimpex.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, allowing the next amino acid in the sequence to be added. chemimpex.com The bulky naphthyl side chain of the amino acid enhances the hydrophobicity and stability of the resulting peptides. lifetein.comchemimpex.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| Fmoc-3-(1-naphthyl)-D-alanine | 138774-93-3 | C28H23NO4 | 437.5 | White powder |

| Fmoc-3-(1-naphthyl)-L-alanine | 96402-49-2 | C28H23NO4 | 437.5 | White powder |

Synthesis of Naphthylalanine-Containing Peptidomimetics

Peptidomimetics are molecules designed to mimic natural peptides but with modified structures to improve properties like proteolytic stability and bioavailability. nih.govnih.gov The incorporation of unnatural amino acids such as 3-(1-naphthyl)-D-alanine is a primary strategy in the design of these therapeutic candidates. sigmaaldrich.comnih.gov

The bulky and hydrophobic naphthalene (B1677914) side chain of naphthylalanine can be used to introduce specific structural constraints and enhance interactions with biological targets. lifetein.com When incorporated into a peptide sequence, it can influence the peptide's secondary structure, for example, by stabilizing a β-hairpin fold through aromatic interactions. researchgate.netnih.gov This structural stabilization is critical for mimicking the conformation of a native peptide's binding epitope. nih.gov

The synthesis of naphthylalanine-containing peptidomimetics generally follows standard peptide synthesis protocols, such as SPPS, using the Fmoc-protected building block. lifetein.com These mimetics are developed for a wide range of applications. For example, naphthylalanine derivatives have been explored in peptidomimetics targeting G protein-coupled receptors and in the development of radioiodinated probes for medical imaging. nih.gov The inclusion of such non-canonical residues often results in peptidomimetics with increased biological stability and higher activity compared to their natural peptide counterparts. nih.gov

| Modification Strategy | Incorporated Amino Acid | Purpose/Advantage | Example Application Area |

|---|---|---|---|

| Backbone Conformation Constraint | 1-Naphthylalanine / 2-Naphthylalanine | Stabilizes β-hairpin folds through aromatic interactions, mimicking protein epitopes. nih.gov | Design of stable peptides that mimic protein-protein interaction sites. researchgate.netnih.gov |

| Enhancing Pharmacokinetics | Naphthylalanine | The hydrophobicity and stability of the naphthyl group can enhance the pharmacokinetic profile of a peptide drug. lifetein.com | Development of peptide therapeutics with improved in vivo stability. lifetein.comsigmaaldrich.com |

| Probing Receptor Interactions | Naphthylalanine | The bulky side chain serves as a structural probe to understand receptor-ligand interactions. lifetein.com | Antimicrobial development, targeting bacterial transporters. lifetein.com |

| Radiolabeling for Imaging | Substituted β-Naphthylalanine | Synthesis of radioiodinated peptidomimetics for use as imaging probes. nih.gov | Potential imaging probes for pancreatic beta-cells. nih.gov |

Role of 3 1 Naphthyl D Alanine Hydrochloride in Peptide and Peptidomimetic Design

Incorporation into Peptide Chains for Enhanced Properties

Influence on Peptide Stability and Bioactivity

A primary challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids like 3-(1-Naphthyl)-D-alanine, which are not typically recognized by these enzymes, can significantly enhance peptide stability. nih.govnih.gov The D-configuration of the amino acid further contributes to this resistance, as proteases are generally specific for L-amino acids. nih.gov This increased stability prolongs the half-life of the peptide in vivo, allowing for a more sustained therapeutic effect.

Furthermore, the addition of the naphthyl group can lead to a substantial increase in bioactivity. chemimpex.com For instance, the substitution of this amino acid into certain peptide frameworks has been shown to enhance their binding affinity to target receptors. researchgate.net This is often attributed to the favorable interactions between the bulky aromatic side chain and hydrophobic pockets within the receptor's binding site.

Modulation of Hydrophobic Interactions within Peptides

The large, aromatic naphthyl side chain of 3-(1-Naphthyl)-D-alanine significantly increases the hydrophobicity of a peptide. chemimpex.com This property can be strategically utilized to modulate the peptide's interaction with its biological target. researchgate.net Hydrophobic interactions are crucial for the folding of proteins and the binding of ligands to receptors. nih.gov By introducing a potent hydrophobic moiety like the naphthyl group, researchers can strengthen the binding affinity of a peptide for its receptor, leading to enhanced potency. researchgate.net

Table 1: Effects of 3-(1-Naphthyl)-D-alanine Incorporation on Peptide Properties

| Property | Effect of Incorporation | Rationale |

|---|---|---|

| Stability | Increased | Resistance to enzymatic degradation due to unnatural D-configuration and steric hindrance from the naphthyl group. nih.govnih.gov |

| Bioactivity | Often Enhanced | Improved receptor binding affinity through favorable hydrophobic and aromatic interactions. chemimpex.comresearchgate.net |

| Hydrophobicity | Increased | The bulky and nonpolar naphthyl group significantly contributes to the overall hydrophobicity of the peptide. chemimpex.comresearchgate.net |

| Conformation | Can be Stabilized | Aromatic interactions involving the naphthyl group can promote and stabilize specific secondary structures. nih.govresearchgate.net |

Design of Peptide Analogues with Modified Pharmacological Profiles

The strategic use of 3-(1-Naphthyl)-D-alanine has been particularly impactful in the design of peptide analogues with tailored pharmacological activities, most notably in the field of opioid peptides.

Substitution Strategies in Opioid Peptides

In the quest for more potent and selective opioid receptor ligands, 3-(1-Naphthyl)-D-alanine has proven to be a valuable building block. researchgate.net Its incorporation into opioid peptide sequences, often as a substitute for naturally occurring aromatic amino acids like phenylalanine, has led to the development of analogues with significantly enhanced analgesic properties. researchgate.netnih.gov For example, the substitution of D-1-Naphthylalanine in the third position of a morphiceptin-derived peptide resulted in a compound with very high affinity and selectivity for the mu-opioid receptor and profound analgesic activity. nih.gov

The rationale behind this substitution lies in the ability of the naphthyl group to engage in more extensive hydrophobic and aromatic interactions with the opioid receptor binding pocket compared to the phenyl group of phenylalanine. researchgate.net This can lead to a more stable and higher-affinity ligand-receptor complex, translating to increased potency.

Conformational Restraints and Molecular Scaffolding

The introduction of sterically demanding unnatural amino acids like 3-(1-Naphthyl)-D-alanine can impose conformational restraints on a peptide backbone. nih.gov This is a crucial aspect of rational peptide design, as it can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its receptor. By limiting the conformational flexibility of the peptide, the binding affinity and selectivity for the target receptor can be significantly improved.

The naphthyl group can act as a molecular scaffold, orienting other key pharmacophoric elements of the peptide in a precise manner for optimal interaction with the receptor. nih.gov This principle has been applied in the design of various peptide mimetics, where the rigid and well-defined structure of the naphthylalanine residue helps to create a more pre-organized and potent ligand.

Table 2: Application of 3-(1-Naphthyl)-D-alanine in Opioid Peptide Analogue Design

| Application | Example | Outcome |

|---|---|---|

| Substitution for Phenylalanine | [Dmt¹, d-1-Nal³]morphiceptin | ~100-fold more potent than endomorphin-2. nih.gov |

| Enhanced Receptor Affinity | Analogues of endomorphin-1 and -2 | Introduction of naphthylalanine residues was advantageous for activity. researchgate.net |

| Conformational Constraint | General peptide design | Induces a more defined conformation, potentially increasing binding affinity. nih.gov |

Unnatural Amino Acid Applications in Protein Engineering and Probes

The utility of 3-(1-Naphthyl)-D-alanine extends beyond peptide modification into the broader fields of protein engineering and the development of molecular probes.

As an unnatural amino acid, it can be incorporated into proteins to create novel biocatalysts with enhanced stability and activity. nih.govrsc.org This approach, known as genetic code expansion, allows for the site-specific introduction of amino acids with unique chemical properties, thereby expanding the functional repertoire of proteins. nih.gov The hydrophobic and aromatic nature of the naphthyl group can be exploited to engineer enzymes with altered substrate specificity or to stabilize protein structures. nih.gov

Furthermore, the inherent fluorescent properties of the naphthalene (B1677914) moiety make 3-(1-Naphthyl)-D-alanine a candidate for use in fluorescent probes. chemimpex.com When incorporated into a peptide or protein, it can serve as a reporter group to study biological processes such as protein-protein interactions and conformational changes. rsc.org The sensitivity of the naphthalene fluorescence to its local environment can provide valuable insights into the dynamics and mechanisms of biological systems.

Development of Biochemical Probes

The intrinsic fluorescence of the naphthyl group makes 3-(1-Naphthyl)-D-alanine a powerful tool for creating biochemical probes. When incorporated into a peptide sequence, it can serve as a fluorescent reporter to study peptide-protein interactions, conformational changes, and localization within biological systems without the need for external fluorescent labels, which can sometimes alter the peptide's biological function. nih.govchemimpex.com

Research on melanocortin (MC) receptor ligands has effectively utilized the fluorescent properties of the closely related β-(2-naphthyl)-D-alanine (D-Nal). In studies of cyclic α-melanocyte stimulating hormone (α-MSH) analogues, D-Nal was incorporated to probe the peptide's interaction with lipid membranes, which is considered a crucial step for receptor binding. nih.gov The D-Nal residue provides a distinct fluorescence profile with a significantly longer excited-state lifetime compared to natural aromatic amino acids like tryptophan (Trp). This spectral separation allows for clear differentiation between the two fluorophores within the same peptide, enabling detailed structural analysis in different environments. nih.gov

For instance, the fluorescence lifetime of D-Nal in a cyclic α-MSH analogue was observed to change dramatically when moving from an aqueous solution to a lipid vesicle environment, indicating that this part of the peptide penetrates deeply into the lipid bilayer. nih.gov This insight helps to explain the high receptor affinity and selectivity of these analogues, suggesting that their ability to enter the membrane core is a key determinant of their activity. nih.gov This use of a naphthylalanine derivative as an intrinsic fluorescent probe provides a model for how 3-(1-Naphthyl)-D-alanine hydrochloride can be employed in similar studies to elucidate the mechanisms of action for other peptides.

Table 1: Example of D-Nal as a Fluorescent Probe in a Cyclic α-MSH Analogue

| Property | Environment | Value | Significance |

| Fluorescence Lifetime | Aqueous Solution | Shorter | Indicates the peptide is in a polar environment. |

| Lipid Vesicles | Drastically Longer | Shows the D-Nal residue has penetrated the non-polar lipid bilayer. nih.gov | |

| Spectral Distinction | With Tryptophan | Unique Profile | Allows simultaneous monitoring of different parts of the peptide. nih.gov |

Structure-Activity Relationship (SAR) Studies through Amino Acid Substitution

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and peptide optimization. They involve systematically modifying a lead compound's structure to understand which chemical groups are essential for its biological activity. Amino acid substitution is a cornerstone of peptide SAR, where specific residues in a peptide sequence are replaced by other amino acids—natural or unnatural—to probe their role in receptor binding and signal transduction. nih.gov

This compound is frequently used in SAR studies due to its unique combination of properties: a D-amino acid configuration that enhances stability and a large, hydrophobic naphthyl side chain that can explore specific binding pockets in a target receptor. chemimpex.comnih.gov By substituting a natural amino acid with D-Nal(1), researchers can assess the impact of increased bulk, hydrophobicity, and altered stereochemistry at that position.

A prominent example of this application is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. The first-generation GnRH antagonists often included aromatic D-amino acids at the N-terminus to increase potency and resistance to enzymatic breakdown. mdpi.com Specifically, N-acetyl-D-(β-naphthyl)alanine is a common substitute for the native pyroglutamic acid at position 1 of GnRH. mdpi.com

More detailed SAR studies on the potent GnRH antagonist, acyline, have explored the impact of substituting various residues with S-arylated norcysteine derivatives, including those containing a 2-naphthyl group, which is structurally analogous to 1-naphthylalanine. In these studies, replacing the original D-2Nal at position 1 with its L-isomer or other residues resulted in a significant decrease in antagonist potency, highlighting the critical importance of a D-configured aromatic residue at this position for stabilizing the peptide's conformation for receptor binding. nih.gov These findings underscore how the specific placement of a bulky, D-configured amino acid like 3-(1-Naphthyl)-D-alanine is crucial for the biological activity of peptide therapeutics.

Table 2: SAR Study of a GnRH Antagonist (Acyline) with Naphthyl-Containing Amino Acid Substitution

| Analogue Modification | Position of Substitution | Resulting IC₅₀ (nM) | Conclusion on Activity |

| Acyline (Parent Compound) | N/A | 0.52 | High antagonist potency. nih.gov |

| Substitution with D-Ncy(2-Naphthyl) | 1 | 0.73 | Potency is maintained, showing tolerance for this substitution. nih.gov |

| Substitution with L-Ncy(2-Naphthyl) | 1 | 2.2 | 3-fold decrease in potency, indicating the D-configuration is favored. nih.gov |

Computational and Structural Biology Insights

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. github.com These studies are fundamental in drug discovery for predicting the binding affinity and interaction patterns of ligands with their target receptors.

Prediction of Binding Affinity and Ligand Pose

The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a key outcome of molecular docking simulations. For derivatives of 3-(1-Naphthyl)-D-alanine, computational models are employed to estimate how tightly a ligand will bind to a receptor's active site. The large naphthyl group significantly influences the binding affinity, primarily through enhanced hydrophobic interactions within the binding pocket. chemimpex.com

Recent advancements in deep learning and the use of predicted protein structures, such as those from AlphaFold, are enhancing the accuracy of binding affinity and pose predictions for novel ligands. nih.gov

| Parameter | Description | Relevance to 3-(1-Naphthyl)-D-alanine |

| Binding Affinity (e.g., Kd, IC50) | A measure of the strength of the binding interaction between a ligand and a receptor. | The hydrophobic naphthyl group is predicted to contribute significantly to a lower (stronger) binding affinity. |

| Ligand Pose | The orientation and conformation of the ligand within the receptor binding site. | The bulky naphthyl group sterically influences the possible binding poses, favoring orientations that maximize favorable interactions. |

| Docking Score | A numerical value calculated by a docking program to rank different binding poses. | Lower docking scores generally indicate more favorable binding interactions. |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by a combination of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: While the naphthyl group itself is not a hydrogen bond donor or acceptor, the amino and carboxyl groups of the 3-(1-Naphthyl)-D-alanine backbone are capable of forming crucial hydrogen bonds with receptor residues. Studies on β-alanine analogs as glucagon (B607659) receptor inhibitors have highlighted the importance of hydrogen bonding interactions in the potency of these compounds. nih.gov Molecular docking studies of β-alanine-based oxadiazole analogues have also identified key hydrogen bonding interactions with receptor active site residues. mdpi.com

Hydrophobic Interactions: The primary contribution of the 1-naphthyl group to receptor binding is through extensive hydrophobic interactions. chemimpex.com This large, nonpolar moiety preferentially interacts with hydrophobic pockets in a receptor's active site, displacing water molecules and contributing favorably to the binding free energy. The analysis of hydrophobic residues like alanine (B10760859) in protein structures reveals their significant role in stabilizing secondary and tertiary structures through such interactions. nih.gov The enhanced hydrophobic interactions conferred by the naphthyl group are beneficial in the study of protein folding and stability. chemimpex.com

| Interaction Type | Description | Role in 3-(1-Naphthyl)-D-alanine Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amino and carboxyl groups of the backbone form key stabilizing interactions with the receptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The large naphthyl group drives binding by interacting with hydrophobic pockets in the receptor, significantly contributing to binding affinity. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The close packing of the naphthyl group with receptor residues maximizes these favorable interactions. |

Ligand Binding Mechanisms (e.g., Lock-and-Key, Induced Fit, Conformational Selection)

The process of a ligand binding to a receptor can be described by several models:

Lock-and-Key Model: This early model proposes that the ligand and receptor have pre-formed, complementary shapes that fit together like a lock and key.

Induced Fit Model: In this model, the binding of the ligand induces a conformational change in the receptor, leading to a more complementary fit. vcu.edu

Conformational Selection Model: This model posits that a receptor exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing conformation that is energetically favorable. vcu.edu

For a bulky and conformationally significant ligand like 3-(1-Naphthyl)-D-alanine, the binding process is likely to be more complex than a simple lock-and-key mechanism. The interaction is more aptly described by either the induced fit or conformational selection models, or a combination of both. The presence of a bulky hydrophobic group can influence which mechanism predominates. The binding of such a ligand may necessitate a degree of flexibility in the receptor to accommodate the large side chain (induced fit), or the ligand may preferentially bind to a transiently formed, accommodating pocket in the receptor (conformational selection).

Conformational Analysis of 3-(1-Naphthyl)-D-alanine and its Conjugates

The three-dimensional shape, or conformation, of 3-(1-Naphthyl)-D-alanine and peptides containing this residue is critical to their biological activity. The bulky naphthyl group imposes significant steric constraints, influencing the preferred backbone and side-chain dihedral angles.

Spectroscopic and Computational Approaches to Conformational Preference

A combination of spectroscopic techniques and computational methods is used to elucidate the conformational preferences of molecules like 3-(1-Naphthyl)-D-alanine and its conjugates.

Spectroscopic Approaches:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides and proteins. nih.govresearchgate.net The incorporation of 3-(1-Naphthyl)-D-alanine can induce specific secondary structures, which can be monitored by CD. The naphthyl group itself is a chromophore and can contribute to the CD signal.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular conformations over time. github.comresearchgate.netnih.gov These simulations can reveal the accessible conformational states of 3-(1-Naphthyl)-D-alanine and its conjugates, as well as the transitions between them.

Density Functional Theory (DFT) Studies: DFT calculations can be used to accurately determine the relative energies of different conformers, providing insights into the most stable structures. nih.gov

Studies on related aromatic non-coded amino acids have shown that they tend to adopt well-ordered helical conformations in solution, as suggested by both CD and NMR data. nih.gov

Role of Naphthyl Group in Stereochemical Control and Folding

The incorporation of sterically constrained amino acids, such as those with bulky side chains or D-configurations, is a well-established strategy for controlling the folding of peptides into specific secondary and tertiary structures. core.ac.ukias.ac.in

The large and rigid naphthyl group of 3-(1-Naphthyl)-D-alanine exerts significant stereochemical control over the peptide backbone. This steric hindrance can restrict the available conformational space, forcing the peptide to adopt a more defined structure. The D-configuration of the amino acid further influences the local and global conformation of the peptide chain. The use of D-amino acids can dramatically increase the potency of bioactive peptides, although simply swapping L- for D-amino acids often disrupts the necessary topology for function. pnas.org

The introduction of a naphthyl group can also promote specific folding patterns through non-covalent interactions, such as π-π stacking. Studies on folding naphthyl oligomers have demonstrated that the sequence of electron-rich and electron-deficient naphthalene (B1677914) units can direct the oligomer to adopt distinct pleated or turn-type folds. nih.gov The stereochemistry of the peptide backbone has been shown to have a profound effect on the folding of aminoxy peptides. nih.govhku.hk

The conformational propensities of D-amino acids are generally a reflection of their L-counterparts. nih.gov However, the bulky side chain of the naphthyl group, combined with the D-chiral center, provides a unique tool for designing peptides with novel and predictable three-dimensional structures.

Inclusion Complexation Studies with Cyclodextrins

The encapsulation of drug molecules within cyclodextrin (B1172386) (CD) cavities is a widely studied phenomenon in supramolecular chemistry, aimed at improving the physicochemical properties of the guest molecule, such as solubility, stability, and bioavailability. The non-covalent interaction between a host, like β-cyclodextrin, and a guest molecule, such as 3-(1-Naphthyl)-D-alanine Hydrochloride, forms an inclusion complex. sigmaaldrich.com The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins make them ideal hosts for aromatic organic compounds like naphthylalanine derivatives. sigmaaldrich.comresearchgate.net

The formation of an inclusion complex between this compound and β-cyclodextrin has been confirmed through various experimental and computational methods. researchgate.net Spectroscopic techniques such as UV-visible, Fourier-transform infrared (FT-IR), and ¹H NMR spectroscopy are instrumental in verifying the formation of these host-guest systems. researchgate.netresearchgate.net

In one study, UV-visible spectroscopy and Job's plot analysis confirmed a 1:1 stoichiometric ratio for the inclusion complex. acs.org FT-IR spectroscopy further supported complex formation by showing shifts in the characteristic vibrational peaks of the guest molecule upon encapsulation. researchgate.netacs.org For instance, changes in the stretching and bending vibrations of the functional groups in this compound indicate its interaction with the β-cyclodextrin cavity. acs.org

¹H NMR spectroscopy provides definitive evidence of inclusion. The protons of the guest molecule that are situated inside the cyclodextrin cavity exhibit noticeable chemical shifts. Specifically, the protons of the naphthyl group of 3-(1-Naphthyl)-D-alanine show upfield shifts in the presence of β-cyclodextrin, confirming the insertion of this hydrophobic moiety into the host's cavity. researchgate.net Similarly, the internal protons (H-3 and H-5) of the β-cyclodextrin also show shifts, further corroborating the encapsulation. acs.org

Computational docking studies complement these experimental findings by providing a molecular-level visualization of the interaction. researchgate.net These simulations help in determining the most stable orientation of the guest molecule within the host cavity. acs.org Molecular docking has shown that the naphthyl group of this compound preferentially enters the β-cyclodextrin cavity, which is consistent with the experimental data. researchgate.net

Table 1: Summary of Physicochemical and Computational Investigations

| Technique | Observation | Conclusion | Reference |

|---|---|---|---|

| UV-visible Spectroscopy | Changes in absorbance spectra; Job's plot indicates a 1:1 ratio. | Confirms interaction and stoichiometry of the complex. | acs.org |

| FT-IR Spectroscopy | Shifting, reduction, or disappearance of characteristic guest molecule peaks. | Supports the formation of the inclusion complex. | researchgate.netacs.org |

| ¹H NMR Spectroscopy | Upfield chemical shifts of naphthyl group protons and internal β-CD protons. | Provides definitive evidence of the naphthyl group's inclusion into the CD cavity. | researchgate.net |

| Molecular Docking | Shows the naphthyl group oriented inside the β-CD cavity. | Ascertains the most stable conformation of the host-guest complex. | researchgate.netacs.org |

The spontaneity and stability of the inclusion complex formation are governed by thermodynamic principles. The formation of host-guest complexes between 3-(2-Napthyl)-D-alanine and cyclodextrins has been shown to be a thermodynamically favorable process. researchgate.net While specific thermodynamic data for the this compound complex is part of ongoing research, the principles derived from similar systems are applicable.

Molecular modeling and simulation studies can provide estimates for the binding free energies, which quantify the stability of the inclusion complex. elsevierpure.com These computational approaches have confirmed that the formation of such complexes is thermodynamically feasible. elsevierpure.com

Table 2: Thermodynamic Considerations for Encapsulation

| Thermodynamic Parameter | Significance in Encapsulation | Driving Force |

|---|---|---|

| Gibbs Free Energy (ΔG) | A negative value indicates a spontaneous and favorable complexation process. | The overall result of enthalpic and entropic changes. |

| Enthalpy (ΔH) | A negative value suggests that the formation of non-covalent bonds is an exothermic process. | Van der Waals forces, hydrogen bonding. |

| Entropy (ΔS) | A positive value often results from the release of ordered water molecules from the CD cavity. | Hydrophobic interactions. |

Rational Drug Design Principles and Applications

Rational drug design involves the targeted creation of new medicines based on a detailed understanding of the biological mechanisms and structures involved. bioexcel.eu This knowledge-based approach significantly reduces the time and cost associated with drug discovery compared to traditional high-throughput screening methods. bioexcel.eunih.gov 3-(1-Naphthyl)-D-alanine, with its unique structural features, serves as a valuable scaffold in the rational design of novel therapeutics. chemimpex.com

Structure-based drug design (SBDD) is a cornerstone of rational drug discovery that relies on the three-dimensional structure of a biological target, typically a protein or enzyme. nih.govresearchgate.net By understanding the geometry and properties of the target's active site, molecules can be designed to bind with high affinity and specificity. beilstein-journals.org

The naphthyl group of 3-(1-Naphthyl)-D-alanine provides significant hydrophobic interactions, which can be exploited in designing inhibitors that target hydrophobic pockets in enzymes or receptors. chemimpex.com SBDD methodologies like molecular docking are used to computationally screen virtual libraries of compounds containing the naphthylalanine scaffold against a target protein structure. beilstein-journals.orgnih.gov These methods predict the binding mode and affinity of the potential drug candidates, allowing researchers to prioritize the most promising molecules for synthesis and experimental testing. nih.gov For example, naphthyl derivatives have been investigated as potential inhibitors for enzymes like the SARS-CoV papain-like protease (PLpro), where the naphthyl group plays a key role in binding interactions. nih.gov

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. nih.govyoutube.com Developing a pharmacophore model is a crucial step in ligand-based drug design, especially when the 3D structure of the target is unknown. saromics.com

The naphthylalanine scaffold is particularly useful in pharmacophore modeling. researchgate.net The rigid naphthyl group serves as a well-defined hydrophobic and aromatic feature, while the D-alanine portion provides points for hydrogen bonding and chiral recognition. By analyzing a series of active compounds containing this scaffold, a common pharmacophore model can be generated. youtube.com This model can then be used to virtually screen large compound databases to identify novel and structurally diverse molecules that possess the same essential features and are therefore likely to be active. nih.gov This approach accelerates the discovery of new chemical scaffolds for therapeutic development. researchgate.netnih.gov

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process from target identification to lead optimization. neuroquantology.com It encompasses a range of techniques, including molecular mechanics, quantum mechanics, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. nih.govneuroquantology.com

In the context of 3-(1-Naphthyl)-D-alanine, computational methods are used extensively. Molecular dynamics simulations can provide insights into the dynamic behavior of the naphthylalanine-containing ligand when bound to its target, revealing the stability of the complex and key interactions over time. nih.gov QSAR models can be developed to correlate the structural features of a series of naphthylalanine derivatives with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov These computational predictions help to refine molecular designs, optimize pharmacokinetic properties, and reduce the number of compounds that need to be synthesized and tested, thereby saving significant time and resources in the drug development pipeline. neuroquantology.com

Exploration of Protein Interactions and Enzyme Activities

3-(1-Naphthyl)-D-alanine is utilized in biochemical studies to probe the intricacies of protein interactions and the catalytic functions of enzymes. chemimpex.com The presence of the bulky, hydrophobic naphthyl group can be advantageous when studying protein folding and stability, as it enhances hydrophobic interactions within the protein structure. chemimpex.com This derivative's structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, making it a valuable asset for researchers in biochemistry and molecular biology. chemimpex.com

3-(1-Naphthyl)-D-alanine is employed in experimental setups for studies on enzyme kinetics. chemimpex.com Its ability to mimic natural substrates makes it useful in the development of novel therapeutics that target specific enzymes. chemimpex.com Understanding the kinetics of enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAAO), is critical as these enzymes regulate the levels of neurologically active D-amino acids in the brain. nih.gov For example, D-alanine-D-alanine ligase, an ATP-grasp enzyme, is a key enzyme in bacterial cell wall biosynthesis and its kinetic activation by cations has been a subject of detailed study. nih.gov

Neurotransmitter System Research

The compound is a significant tool in neuroscience research, particularly in studies investigating neurotransmitter systems. chemimpex.com

Research utilizing compounds like 3-(1-Naphthyl)-D-alanine helps to elucidate the multifaceted roles of amino acids in brain function. chemimpex.com Amino acids are central to neurological health, acting as neurotransmitters themselves or as precursors to neurotransmitters. nih.gov For example, glutamate (B1630785) and aspartate are major excitatory neurotransmitters, while GABA (a metabolite of glutamate) and glycine (B1666218) are major inhibitory ones. nih.gov Other neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) are also derived from amino acids. nih.gov D-amino acids, such as D-serine and D-alanine, also play complex roles in brain chemistry, modulating receptors like the NMDA receptor. nih.govmdpi.com

3-(1-Naphthyl)-D-alanine serves as a key building block in the design and synthesis of pharmaceuticals, especially those intended to target specific receptors within the nervous system. chemimpex.com Its potential application in drug design is linked to its capacity to mimic natural substrates, which allows for the development of novel therapeutics aimed at specific receptors or enzymes. chemimpex.com This approach is central to addressing neurological disorders by modulating the activity of receptors involved in neurotransmission. chemimpex.com For instance, the NMDA receptor hypofunction hypothesis in schizophrenia has driven research into using D-amino acids like D-alanine as supplements to antipsychotic treatments. mdpi.com

Enzymatic Reactions Involving D-Amino Acid Synthetases

While specific studies detailing the interaction of this compound with D-amino acid synthetases are not extensively documented in the provided results, the synthesis of D-amino acids is a well-studied field involving several key enzymes. The synthesis of a derivative like 3-(1-Naphthyl)-D-alanine would conceptually involve similar enzymatic principles.

D-amino acid synthesis in organisms relies on enzymes such as racemases and transaminases. nih.gov Alanine racemase, for example, interconverts L-alanine and D-alanine, while D-amino acid transaminase synthesizes D-amino acids from α-keto acids. nih.gov Modern biocatalytic methods have expanded the toolbox for creating D-amino acids. For instance, D-amino acid dehydrogenases have been engineered to produce a broad range of D-amino acids through the reductive amination of the corresponding 2-keto acid with ammonia. nih.gov Furthermore, D-alanine-D-alanine ligase is a crucial enzyme that catalyzes the ATP-dependent creation of the D-alanyl-D-alanine dipeptide, a vital step in bacterial cell wall synthesis. nih.gov The enzymatic synthesis can also involve multi-enzyme systems, coupling reactions from different enzymes to achieve the desired stereoinversion and production of specific D-amino acids. mdpi.com

Biochemical Research and Mechanistic Investigations

Inhibition Studies with Related Compounds

While direct and extensive inhibition studies specifically on 3-(1-Naphthyl)-D-alanine Hydrochloride are not widely documented in publicly available research, significant insights can be drawn from investigations into structurally related naphthyl derivatives. These studies often focus on enzymes such as serine proteases, where the stereochemistry and bulky nature of the inhibitor play a crucial role in the binding and inhibition mechanism.

Research has been conducted on chiral naphthyl aldehyde transition state analog inhibitors to probe the stereoselectivity of serine proteases like α-chymotrypsin (CT) and subtilisin Carlsberg (SC). figshare.comfigshare.com These aldehydes, which are structurally related to 3-(1-Naphthyl)-D-alanine, act as competitive inhibitors for both enzymes. figshare.comfigshare.com

In a study exploring the ability of serine proteases to discriminate between stereocenters remote from the catalytic site, a series of chiral naphthyl aldehydes were evaluated as inhibitors. figshare.comfigshare.com The findings revealed that α-chymotrypsin was significantly more powerfully inhibited by these compounds than subtilisin Carlsberg. figshare.comfigshare.com

A noteworthy observation was the significant stereocenter discrimination exhibited by α-chymotrypsin. figshare.comfigshare.com The enzyme consistently showed a preference for the S-enantiomers of the naphthylaldehyde inhibitors. figshare.comfigshare.com This is a reversal of the stereoselectivity observed with analogous phenyl-substituted aldehydes, highlighting the distinct role of the naphthyl group in inhibitor binding. figshare.comfigshare.com The degree of stereoselectivity for α-chymotrypsin was as high as 3.9-fold between the enantiomers of the naphthylaldehyde inhibitors. figshare.comfigshare.com

The inhibitors investigated included (3R)- and (3S)-3-(1-naphthyl and 2-naphthyl)butanal, as well as (4R)- and (4S)-4-(1-naphthyl and 2-naphthyl)pentanal. figshare.comfigshare.com In these molecules, the methyl groups at the C-3 and C-4 stereocenters are considerably removed from the aldehyde group that interacts with the catalytic serine residue. figshare.comfigshare.com

The following table summarizes the inhibition constants (Ki) for the competitive inhibition of α-chymotrypsin by these related naphthyl compounds.

Table 1: Inhibition of α-Chymotrypsin by Chiral Naphthyl Aldehydes Interactive data table. Rows are sortable by clicking on the headers.

| Inhibitor | Configuration | Ki (mM) for α-Chymotrypsin |

|---|---|---|

| 3-(1-Naphthyl)butanal | 3R | 0.18 |

| 3-(1-Naphthyl)butanal | 3S | 0.046 |

| 3-(2-Naphthyl)butanal | 3R | 0.11 |

| 3-(2-Naphthyl)butanal | 3S | 0.038 |

| 4-(1-Naphthyl)pentanal | 4R | 0.35 |

| 4-(1-Naphthyl)pentanal | 4S | 0.12 |

| 4-(2-Naphthyl)pentanal | 4R | 0.14 |

| 4-(2-Naphthyl)pentanal | 4S | 0.065 |

Data sourced from studies on chiral naphthyl aldehyde transition state analog inhibitors. figshare.comfigshare.com

Molecular mechanics and molecular dynamics calculations were employed to understand the structural basis for the observed binding and orientation differences between the R- and S-enantiomers. figshare.comfigshare.com These computational studies help to elucidate the specific interactions within the enzyme's active site that are responsible for the discrimination between the enantiomers of the inhibitors. figshare.comfigshare.com

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity and enantiomeric excess of 3-(1-Naphthyl)-D-alanine Hydrochloride. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent technique for these analytical challenges.

High-Performance Liquid Chromatography is a cornerstone technique for both the analytical determination of purity and the preparative purification of this compound. In its analytical capacity, HPLC is utilized to separate the main compound from any impurities that may be present, arising from the synthetic process or degradation. Purity levels for commercially available this compound are typically high, often reported to be at or above 98%. chemimpex.comchemimpex.com

For these analyses, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase (often a C18-functionalized silica) and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is frequently carried out using an ultraviolet (UV) detector, as the naphthyl group of the molecule is a strong chromophore.

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale. This technique is crucial for isolating highly pure quantities of this compound for research purposes where exceptional purity is paramount. By injecting larger volumes of a concentrated solution onto a wider-diameter column, significant amounts of the compound can be purified in a single run. The fractions containing the pure compound are collected, and the solvent is subsequently removed, yielding the purified solid.

Table 1: Representative HPLC Purity Data for Naphthylalanine Derivatives

| Compound | Purity Specification | Analytical Method |

| 3-(1-Naphthyl)-D-alanine | ≥ 98% | HPLC |

| Fmoc-3-(1-naphthyl)-D-alanine | ≥ 98% | HPLC |

| 3-(1-Naphthyl)-L-alanine Hydrochloride | Min. 97.0% | HPLC |

This table presents typical purity specifications found for 3-(1-Naphthyl)-D-alanine and its derivatives, as determined by HPLC.

While derivatives of naphthylalanine have been incorporated into chiral stationary phases (CSPs) for the separation of enantiomers, the use of this compound itself as a chiral resolving agent in the mobile phase is not a widely documented application in scientific literature. Chiral resolution is more commonly achieved by using a chiral stationary phase that can differentiate between the enantiomers of the analyte.

The determination of enantiomeric excess for 3-(1-Naphthyl)-alanine is effectively accomplished using chiral HPLC. A notable example involves the use of a teicoplanin-based chiral stationary phase. mst.edunih.govrsc.orgresearchgate.netsigmaaldrich.com This macrocyclic glycopeptide antibiotic, when bonded to a silica (B1680970) support, creates a chiral environment that allows for the differential interaction and, consequently, the separation of the D- and L-enantiomers. In such separations, it is common for the L-enantiomer to elute before the D-enantiomer. mst.edu This methodology provides a reliable means to quantify the enantiomeric purity of this compound.

Spectroscopic and Diffraction Methods for Structural Validation

To unequivocally confirm the chemical structure and solid-state properties of this compound, a combination of spectroscopic and diffraction techniques is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the naphthyl group are expected to appear as a series of multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the alanine (B10760859) moiety, specifically the α-proton and the β-methylene protons, would resonate further upfield. The chemical shifts of these protons are influenced by the neighboring functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the naphthyl ring will produce a cluster of signals in the downfield region characteristic of aromatic carbons. The carbonyl carbon of the carboxylic acid group will appear at a significantly downfield chemical shift, while the α-carbon and β-carbon of the alanine portion will be found in the aliphatic region of the spectrum. The presence of the hydrochloride salt may cause slight shifts in the positions of the signals, particularly for the atoms near the amino and carboxyl groups, compared to the free amino acid.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure of 3-(1-Naphthyl)-D-alanine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.0 - 8.5 | 120 - 140 |

| Alanine α-H | ~4.0 | ~55 |

| Alanine β-H₂ | ~3.5 | ~35 |

| Carboxyl-C | - | ~175 |

This table provides estimated chemical shift ranges for the key protons and carbons in the 3-(1-Naphthyl)-D-alanine structure based on typical values for similar molecular environments.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: The presence of the ammonium (B1175870) hydrochloride will give rise to absorption bands in the 3000-3200 cm⁻¹ region.

C=O stretch: A strong absorption peak around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=C stretch: Aromatic C=C stretching vibrations from the naphthyl group will appear in the 1450-1600 cm⁻¹ region.

C-N stretch: The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ range.

The specific positions and shapes of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the key functional groups.

Powder X-ray Diffraction (PXRD) is an analytical technique used to determine the crystalline nature and phase purity of a solid material. For this compound, PXRD analysis can confirm that the material is crystalline rather than amorphous. cardiff.ac.ukresearchgate.netresearchgate.netwiley.comua.pt

Other Physicochemical Characterization Techniques Relevant to Research

In the comprehensive analysis of "this compound" and its derivatives, several advanced physicochemical techniques are employed to elucidate their thermal properties and morphological characteristics. These methods are crucial for understanding the stability, purity, and structural organization of the compound, particularly when it is incorporated into larger, more complex structures like peptides or metal complexes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method provides valuable information on physical and chemical changes involving enthalpy, such as phase transitions, melting, and decomposition. nih.govresearchgate.net For protein and peptide samples, DSC profiles can serve as a structural "fingerprint," offering insights into thermal stability and conformational integrity. nih.gov

In the context of amino acid derivatives like 3-(1-Naphthyl)-D-alanine, DSC is primarily used to determine the melting point and the enthalpy of fusion. The melting point is an important indicator of purity. The related compound, 3-(1-Naphthyl)-D-alanine, has a reported melting point in the range of 215–219 °C. chemimpex.com DSC analysis of the hydrochloride salt would be expected to show a distinct endothermic peak corresponding to its melting and/or decomposition.

When this amino acid is incorporated into peptides, DSC can be used to study the thermal denaturation of the resulting structure. The temperature at which the protein unfolds (the melting temperature, Tm) and the energy required for this process (enthalpy, ΔH) are key parameters for assessing stability. netzsch.com

Table 1: Illustrative DSC Data for an Amino Acid Derivative This table represents typical data that can be obtained from a DSC analysis, based on studies of similar compounds.

| Parameter | Description | Typical Value Range |

| Onset Temperature (Tonset) | The temperature at which the melting or transition begins. | 210 - 225 °C |

| Peak Temperature (Tm) | The temperature at which the rate of heat absorption is maximal, often cited as the melting point. | 215 - 235 °C |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample, calculated from the area of the melting peak. | 100 - 200 J/g |

| Heat Capacity Change (ΔCp) | The change in heat capacity upon unfolding, relevant for peptides and proteins containing the amino acid. | Varies with structure |

Note: The values presented are illustrative and not specific experimental data for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com It is particularly useful for determining the thermal stability and composition of a compound by observing the temperatures at which it decomposes. mt.comsigmaaldrich.com

For an amino acid hydrochloride, a TGA thermogram would typically show a multi-stage weight loss. Initial weight loss at lower temperatures (below 150 °C) often corresponds to the loss of residual solvent or adsorbed water. Subsequent weight loss at higher temperatures indicates the decomposition of the molecule itself. Studies on similar amino acids, like D-alanine, have shown that thermal analysis can distinguish between stereoisomers based on subtle differences in their decomposition profiles, with the L-isomer sometimes showing a lower onset temperature for decomposition than the D-isomer. gre.ac.uk

The decomposition of an amino acid hydrochloride may involve the loss of hydrogen chloride followed by the breakdown of the organic naphthyl-alanine structure. The final residue at high temperatures (e.g., above 600 °C) is typically minimal for a pure organic compound combusted in an oxidizing atmosphere.

Table 2: Representative TGA Decomposition Stages for an Amino Acid Hydrochloride This table provides a hypothetical, yet plausible, representation of the thermal decomposition process.

| Stage | Temperature Range (°C) | % Weight Loss (Approx.) | Description |

| 1 | 50 - 120 | 1 - 3% | Loss of adsorbed water/solvent. |

| 2 | 180 - 250 | 10 - 15% | Loss of Hydrogen Chloride (HCl) and initial decomposition. |

| 3 | 250 - 500 | 80 - 85% | Major decomposition and fragmentation of the organic moiety. |

| Residue | > 500 | < 1% | Final residual mass. |

Note: This table is an illustrative example of a potential decomposition pathway and does not represent specific experimental data.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Complexes

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of the surface of a sample. It is an essential tool for characterizing the morphology, topography, and composition of materials at the micro- and nanoscale.

In research involving 3-(1-Naphthyl)-D-alanine, SEM is particularly relevant for the morphological analysis of complexes, such as self-assembled peptides or coordination complexes with metal ions. The incorporation of the bulky and hydrophobic naphthyl group can drive the self-assembly of peptides into distinct nanostructures. researchgate.net SEM analysis allows for the direct visualization of these structures, providing critical information about their size, shape, and organization.

For instance, peptides containing this residue might self-assemble into structures like nanofibers, nanorods, or twisted ribbons when prepared under specific conditions (e.g., in a particular solvent system). researchgate.netresearchgate.net SEM images can reveal the orientation and packing of these structures on a substrate. When analyzing metal complexes, SEM can be used to study the crystal habit and surface features of the synthesized materials.

Table 3: Morphological Features of Complexes Analyzed by SEM This table outlines the types of morphological information that can be obtained through SEM analysis of complexes containing 3-(1-Naphthyl)-D-alanine.

| Feature | Description | Examples of Observations |

| Overall Morphology | The general shape and form of the assembled structures or crystals. | Nanofibers, nanorods, nanotubes, crystalline plates, amorphous aggregates. |

| Dimensions | The size of the observed features (length, width, diameter). | Fiber diameters in the range of 50-500 nm; crystal sizes from microns to millimeters. |

| Surface Topography | The texture and features on the surface of the sample. | Smooth, rough, porous, or layered surfaces. |

| Structural Organization | The arrangement of individual units within the bulk material. | Entangled fibrous networks, aligned nanorods, ordered crystalline arrays. |

Q & A

(Basic) What synthetic strategies are recommended for preparing 3-(1-Naphthyl)-D-alanine Hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric synthesis. A common approach uses N-Boc-3-(1-naphthyl)-D-alanine as a protected intermediate, followed by HCl-mediated deprotection to yield the hydrochloride salt. Solid-phase peptide synthesis (SPPS) can incorporate this non-natural amino acid into peptide chains. Enantiomeric purity (>97%) is ensured via chiral HPLC or capillary electrophoresis, as validated by purity data from commercial intermediates . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystallinity and purity .

(Basic) Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry and detects impurities. The aromatic naphthyl protons (δ 7.2–8.2 ppm) and α-proton (δ 4.0–4.5 ppm) are diagnostic.

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (251.71 g/mol) and detects degradation products.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% by area). Chiral columns distinguish D/L enantiomers .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for structure-activity studies .

(Advanced) How does this compound modulate enzyme kinetics in D-alanine-dependent systems (e.g., D-alanine ligase)?

Methodological Answer:

This compound acts as a competitive inhibitor by mimicking the natural substrate (D-alanine). Kinetic assays involve:

- Substrate Titration: Vary D-alanine concentrations (0.1–10 mM) with fixed inhibitor concentrations (0–1 mM).

- Data Fitting: Use a global fitting algorithm (e.g., GraphPad Prism) to calculate inhibition constants (Ki) and distinguish binding to enzyme-substrate complexes (e.g., enzyme·ATP·D-Ala) .

- Thermal Shift Assays: Monitor enzyme stability via differential scanning fluorimetry to confirm inhibitor-induced conformational changes.

(Advanced) What experimental conditions stabilize this compound in aqueous buffers for long-term biochemical assays?

Methodological Answer:

- pH Control: Maintain pH 3–5 (HCl-adjusted) to prevent hydrolysis of the naphthyl group.

- Lyophilization: Store lyophilized powder at -20°C; reconstitute in degassed buffers to minimize oxidation.

- Additives: Include 0.1% BSA or 5% sucrose to reduce surface adsorption in low-concentration solutions.

- Stability Monitoring: Use accelerated stability testing (40°C/75% RH for 14 days) with HPLC to track degradation .

(Advanced) How can researchers resolve discrepancies in reported binding affinities of this compound to chiral receptors?

Methodological Answer:

- Orthogonal Binding Assays: Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to rule out technique-specific artifacts.

- Stereochemical Validation: Confirm enantiomeric purity via chiral HPLC and circular dichroism (CD) spectroscopy to exclude L-enantiomer contamination .

- Structural Studies: Co-crystallize the compound with target receptors (e.g., GPCRs) to identify binding motifs and validate affinity measurements .

(Advanced) What role does this compound play in probing protein conformational changes via fluorescent labeling?

Methodological Answer:

The naphthyl group serves as a hydrophobic fluorophore. For site-specific labeling:

- Genetic Incorporation: Use amber codon suppression with orthogonal tRNA/synthetase pairs to incorporate the amino acid into recombinant proteins.

- Fluorescence Quenching: Monitor Trp→naphthyl Förster resonance energy transfer (FRET) to detect protein folding/unfolding.

- Polarization Assays: Track rotational mobility changes upon ligand binding to immobilized proteins .

(Basic) What are the critical considerations for handling and disposing of this compound in compliance with laboratory safety protocols?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.

- Ventilation: Handle powders in a fume hood to avoid inhalation (H333 hazard) .